3-(3,4-dichlorophenyl)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}propanamide
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Overview
Description
3-(3,4-dichlorophenyl)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}propanamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dichlorophenyl)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}propanamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the triazole ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Attachment of the pyridinyl group: This step often involves a nucleophilic substitution reaction.
Incorporation of the dichlorophenyl group: This can be done through a Friedel-Crafts acylation reaction.
Final assembly: The final step involves coupling the intermediate products to form the target compound under specific reaction conditions, such as using a base or a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include using more efficient catalysts, optimizing reaction temperatures and times, and employing continuous flow reactors to scale up the production.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dichlorophenyl)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can yield alcohols or alkanes.
Scientific Research Applications
3-(3,4-dichlorophenyl)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}propanamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It can be used to study the interactions between small molecules and biological targets.
Medicine: It has potential as a lead compound for developing new drugs.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3,4-dichlorophenyl)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}propanamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-dichlorophenyl)-1,1-dimethylurea
- [(3,4-dichlorophenyl)methyl][1-(pyridin-3-yl)ethyl]amine
Uniqueness
3-(3,4-dichlorophenyl)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}propanamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it distinct from other similar compounds and potentially more versatile in its applications.
Properties
IUPAC Name |
3-(3,4-dichlorophenyl)-N-[(1-pyridin-3-yltriazol-4-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N5O/c18-15-5-3-12(8-16(15)19)4-6-17(25)21-9-13-11-24(23-22-13)14-2-1-7-20-10-14/h1-3,5,7-8,10-11H,4,6,9H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWJPFEBWEWQGQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)N2C=C(N=N2)CNC(=O)CCC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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